1,2-bis(Heptanoylthio)glycerophosphocholine

Vue d'ensemble

Description

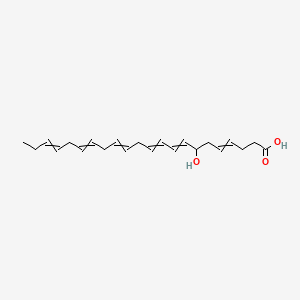

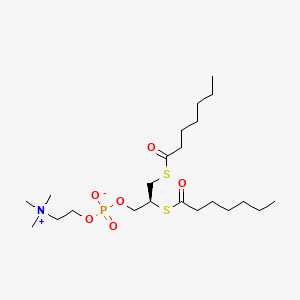

1,2-bis(Heptanoylthio)glycerophosphocholine, also known as Diheptanoyl Thio-PC, is a synthetic thiol phosphoglyceride lipid derived from D-mannitol . It functions as a substrate for all phospholipase A2s (PLA2s) except for cPLA2 and PAF-acetyl hydrolase (PAF-AH) . Interaction of this compound with a PLA2 results in cleavage of the sn-2 fatty acid, generating a free thiol on the lysophospholipid .

Synthesis Analysis

The synthesis of 1,2-bis(Heptanoylthio)glycerophosphocholine involves chiral synthesis of a dithiolester analog of phosphatidylcholine as a substrate for the assay of phospholipase A2 .Molecular Structure Analysis

The molecular formula of 1,2-bis(Heptanoylthio)glycerophosphocholine is C22H44NO6PS2, and its molecular weight is 513.7 . The InChi Code isInChI=1S/C22H44NO6PS2/c1-6-8-10-12-14-21 (24)31-19-20 (32-22 (25)15-13-11-9-7-2)18-29-30 (26,27)28-17-16-23 (3,4)5/h20H,6-19H2,1-5H3/t20-/m0/s1 . Chemical Reactions Analysis

1,2-bis(Heptanoylthio)glycerophosphocholine is a substrate for all phospholipase A2s (PLA2s) except for cPLA2 and PAF-acetyl hydrolase (PAF-AH). Interaction of this compound with a PLA2 results in cleavage of the sn-2 fatty acid, generating a free thiol on the lysophospholipid .Physical And Chemical Properties Analysis

1,2-bis(Heptanoylthio)glycerophosphocholine is a solution in ethanol . It has a solubility of 50 mg/ml in DMF and DMSO, 25 mg/ml in ethanol, and 62 µg/ml in PBS (pH 7.2) . It should be stored at -20°C .Applications De Recherche Scientifique

Substrate for Phospholipase A2s (PLA2s)

1,2-bis(Heptanoylthio)glycerophosphocholine is a substrate for all phospholipase A2s (PLA2s) with the exception of cPLA2 and PAF-acetyl hydrolase (PAF-AH) . Phospholipase A2s are enzymes that release fatty acids from the second carbon group of glycerol. This process is important in cell membrane maintenance and the production of signaling molecules.

Generation of Free Thiols on Lysophospholipids

Interaction of this compound with a PLA2 results in cleavage of the sn-2 fatty acid generating a free thiol on the lysophospholipid . This process is significant in the study of lipid biochemistry and the function of lysophospholipids.

Assay of PLA2 Activity

1,2-bis(Heptanoylthio)glycerophosphocholine is used as a lipid tool for the assay of PLA2 activity . This is crucial in understanding the role of PLA2s in various biological processes, including inflammation and cell signaling.

Lipid Biochemistry Research

This compound is used in the research area of lipid biochemistry . It helps in understanding the roles of different lipids in health and disease.

Glycerophospholipids Research

1,2-bis(Heptanoylthio)glycerophosphocholine is used in the study of glycerophospholipids . Glycerophospholipids are a class of phospholipids that are a major component of all cell membranes.

Phospholipases Research

This compound is also used in the research of phospholipases . Phospholipases play a key role in cellular functions such as signal transduction and cell proliferation.

Mécanisme D'action

Target of Action

The primary targets of 1,2-bis(Heptanoylthio)glycerophosphocholine are all phospholipase A2s (PLA2s), with the exception of cPLA2 and PAF-acetyl hydrolase (PAF-AH) . PLA2s are a group of enzymes that hydrolyze the sn-2 fatty acid of glycerophospholipids .

Mode of Action

1,2-bis(Heptanoylthio)glycerophosphocholine interacts with PLA2s, resulting in the cleavage of the sn-2 fatty acid . This interaction generates a free thiol on the lysophospholipid .

Biochemical Pathways

The interaction of 1,2-bis(Heptanoylthio)glycerophosphocholine with PLA2s affects the lipid biochemistry pathway . The cleavage of the sn-2 fatty acid leads to the generation of a free thiol on the lysophospholipid . This process can be detected using chromogenic substrates such as DTNB (Ellman’s reagent) and DTP .

Pharmacokinetics

It is known that the compound is soluble in dmf, dmso, and ethanol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of 1,2-bis(Heptanoylthio)glycerophosphocholine is the generation of a free thiol on the lysophospholipid . This occurs due to the cleavage of the sn-2 fatty acid when the compound interacts with PLA2s .

Action Environment

It is known that the compound is stable for at least 2 years when stored at -20°c .

Safety and Hazards

Propriétés

IUPAC Name |

[(2S)-2,3-bis(heptanoylsulfanyl)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44NO6PS2/c1-6-8-10-12-14-21(24)31-19-20(32-22(25)15-13-11-9-7-2)18-29-30(26,27)28-17-16-23(3,4)5/h20H,6-19H2,1-5H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFIJRJGKBSELO-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)SCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)SC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44NO6PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20724579 | |

| Record name | (2S)-2,3-Bis(heptanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-bis(Heptanoylthio)glycerophosphocholine | |

CAS RN |

89019-63-6 | |

| Record name | (2S)-2,3-Bis(heptanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: The research paper mentions using 1,2-bis(heptanoylthio)glycerophosphocholine as a substrate to measure PLA2 activity. Why is this compound suitable for this purpose?

A1: While the paper doesn't delve into the specifics of 1,2-bis(heptanoylthio)glycerophosphocholine's structure-activity relationship, it highlights a key aspect: this compound serves as a chromogenic substrate for PLA2. [] This means that upon hydrolysis by PLA2, a detectable color change occurs. This color change allows researchers to easily quantify the enzyme's activity. This characteristic makes 1,2-bis(heptanoylthio)glycerophosphocholine a practical and efficient tool in PLA2 research.

Q2: How does the use of 1,2-bis(heptanoylthio)glycerophosphocholine compare to other methods for measuring PLA2 activity mentioned in the paper?

A2: The research paper emphasizes the limitations of traditional PLA2 assays that rely on radioactive or expensive chromogenic substrates. [] These methods can be cumbersome and impractical for large-scale studies. In contrast, the assay utilizing 1,2-bis(heptanoylthio)glycerophosphocholine offers a more streamlined and cost-effective alternative without compromising accuracy. This advantage makes it particularly suitable for analyzing a high volume of samples, as might be required in a clinical setting.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.